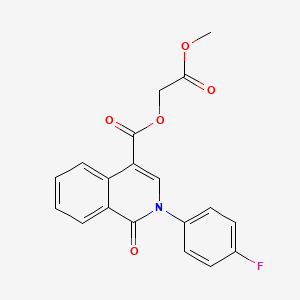
2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a useful research compound. Its molecular formula is C19H14FNO5 and its molecular weight is 355.321. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-Methoxy-2-oxoethyl 2-(4-fluorophenyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including an isoquinoline core and various substituents, suggest diverse biological activities. This article explores the compound's biological activity, focusing on its antiviral and anticancer properties, as well as its potential mechanisms of action.
The molecular formula of this compound is C21H19NO5 with a molecular weight of approximately 365.385 g/mol. The presence of methoxy and fluorophenyl groups enhances its chemical reactivity and biological potential.
Antiviral Properties
Research indicates that compounds structurally related to this compound exhibit significant antiviral activity, particularly against respiratory syncytial virus (RSV). The specific mechanisms through which this compound exerts its antiviral effects remain to be fully elucidated but may involve modulation of viral replication or interference with viral entry into host cells.
Anticancer Activity
The compound has shown promising anticancer properties in preliminary studies. For instance, similar isoquinoline derivatives have been tested against various cancer cell lines, demonstrating significant anti-proliferative effects. In one study, derivatives with structural similarities exhibited IC50 values as low as 1.2μM against MCF-7 breast cancer cells, indicating potent anticancer activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound. The presence of specific functional groups such as methoxy and fluorophenyl is believed to enhance its interaction with biological targets. Comparative analysis with other compounds highlights the unique aspects of this molecule:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| This compound | Isoquinoline core with methoxy and fluorophenyl groups | Potential antiviral and anticancer activity | Complex heterocyclic structure |
| Ethyl 3-(2-methoxycarbonyl)-1H-indole-2-carboxylate | Indole derivative | Antimicrobial properties | Simpler indole structure |
| Pyrimido[4,5-b]indoles | Pyrimido ring system | Antitumor activity | Different ring system enhances biological profile |
| Quinoline derivatives | Quinoline core | Antimalarial activity | Known for diverse pharmacological effects |
The exact mechanisms by which this compound exerts its biological effects are still under investigation. Initial findings suggest it may modulate specific enzyme activities or interact with various receptors involved in cell signaling pathways related to cancer proliferation and viral infection .
Case Studies
Several studies have highlighted the biological potential of similar compounds:
- Antiviral Efficacy : In a study focused on RSV, derivatives with similar isoquinoline structures were found to inhibit viral replication effectively, suggesting that modifications to the core structure could enhance efficacy against other viral targets.
- Cancer Cell Line Studies : Research involving various cancer cell lines demonstrated that certain derivatives led to cell cycle arrest and increased apoptosis markers, indicating a mechanism by which these compounds could exert anticancer effects .
Propiedades
IUPAC Name |
(2-methoxy-2-oxoethyl) 2-(4-fluorophenyl)-1-oxoisoquinoline-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14FNO5/c1-25-17(22)11-26-19(24)16-10-21(13-8-6-12(20)7-9-13)18(23)15-5-3-2-4-14(15)16/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTYPIFZAGLPPKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC(=O)C1=CN(C(=O)C2=CC=CC=C21)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14FNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














